rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride
Description
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring a tert-butyl carboxylate ester, an aminomethyl group, and a hydroxyl group at distinct stereochemical positions (1R,3S,4S). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, such as serving as an intermediate in drug synthesis. Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C11H22ClNO3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7;/h7-9,13H,4-6,12H2,1-3H3;1H |
InChI Key |
FRHAACKFHVVNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the aminomethyl and hydroxy groups, and final conversion to the hydrochloride salt. Common synthetic routes may involve:
Cyclization reactions: to form the cyclopentane ring.
Aminomethylation: using reagents such as formaldehyde and amines.
Hydroxylation: to introduce the hydroxy group.
Salt formation: with hydrochloric acid to yield the hydrochloride form.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route for large-scale production, including the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying various reaction mechanisms.
Biology
Biochemical studies: It can be used to study enzyme interactions and metabolic pathways.
Drug development:
Medicine
Therapeutic research: Investigated for potential therapeutic effects in various medical conditions.
Diagnostic tools: Used in the development of diagnostic agents.
Industry
Material science: Applications in the development of new materials with specific properties.
Chemical manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, triggering a biological response.
Signal transduction: Involvement in cellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
tert-Butyl 4-(Aminomethyl)-2-ethylcyclopentanecarboxylate (Patent EP Application)
Key Differences :
- Substituents : An ethyl group at position 2 replaces the hydroxyl group at position 4 in the target compound.
- Stereochemistry: Not explicitly stated in the patent, but the absence of a hydroxyl group reduces polarity compared to the target compound.
- Synthesis : Prepared via LAH reduction, mesylation, and amination (steps A–C in ). The ethyl group introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Implications :
The ethyl substituent likely increases metabolic stability compared to the hydroxylated target compound, though at the cost of reduced hydrogen-bonding capacity .
rac-tert-Butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate (Enamine Ltd. Catalog)
Key Differences :
- Core Structure: Bicyclo[2.1.0]pentane scaffold vs. monocyclic cyclopentane in the target compound.
- Functional Groups: Lacks both the hydroxyl and aminomethyl groups; instead, it has a single amino group.
- Molecular Weight : 183.25 g/mol (lower than the target compound due to reduced substituents).
The absence of polar groups (hydroxyl, aminomethyl) decreases solubility, limiting its utility in aqueous systems .
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane (Catalog of Rare Chemicals)
Key Differences :
- Substituents: Contains three hydroxyl groups and a hydroxymethyl group, unlike the target compound’s single hydroxyl and aminomethyl groups.
- Stereochemistry : Configuration (1S,2R,3S,4S) differs from the target’s (1R,3S,4S).
- Backbone: No tert-butyl carboxylate, reducing steric bulk and lipophilicity.
Implications :
The high density of hydroxyl groups increases hydrophilicity, making this compound more suitable for applications requiring water solubility. However, the lack of a carboxylate ester may limit its stability under acidic conditions .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target: rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate HCl | C₁₂H₂₂ClNO₃ | ~263.77* | -OH, -CH₂NH₂, tert-butyl carboxylate | High polarity, hydrochloride salt form |
| tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate | C₁₃H₂₃NO₂ | 225.33 | -CH₂NH₂, -C₂H₅ | Lipophilic, ethyl substitution |
| rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate | C₁₀H₁₇NO₂ | 183.25 | Bicyclic core, -NH₂ | High reactivity, low solubility |
| (1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane | C₆H₁₃NO₄ | 163.18 | -OH (×3), -CH₂OH | Extremely hydrophilic, no carboxylate |
*Estimated based on formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
